1-(1-Benzylpiperidin-4-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
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Overview
Description
1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a substituted phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Substitution Reaction: The benzylpiperidine is then subjected to a substitution reaction with 3-ethoxy-4-methoxybenzyl chloride in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: Studies have focused on its interaction with various receptors in the brain, aiming to understand its effects on neurotransmission.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the ethoxy and methoxy substituents on the phenyl ring.
1-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)piperazine: Contains only the methoxy substituent on the phenyl ring.
1-(1-benzylpiperidin-4-yl)-4-(3-ethoxyphenyl)piperazine: Contains only the ethoxy substituent on the phenyl ring.
Uniqueness
1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring
Properties
Molecular Formula |
C26H37N3O2 |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H37N3O2/c1-3-31-26-19-23(9-10-25(26)30-2)21-28-15-17-29(18-16-28)24-11-13-27(14-12-24)20-22-7-5-4-6-8-22/h4-10,19,24H,3,11-18,20-21H2,1-2H3 |
InChI Key |
OJDQHBZQGYOBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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